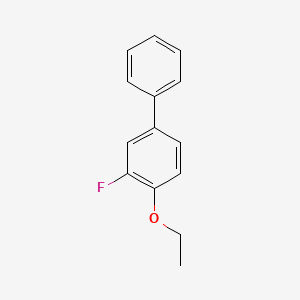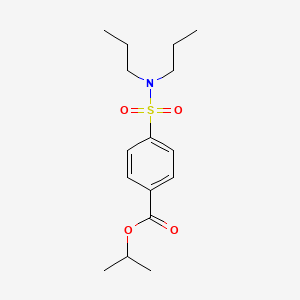
Probenecid Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Probenecid Isopropyl Ester is a derivative of probenecid, a well-known uricosuric agent used primarily to treat gout and hyperuricemia. This esterified form is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability. Probenecid itself is known for its ability to inhibit the renal excretion of organic anions, thereby increasing the plasma concentration of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Probenecid Isopropyl Ester can be synthesized through esterification, a reaction between probenecid and isopropyl alcohol in the presence of an acid catalyst like concentrated sulfuric acid . The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct. Other methods include the reaction of probenecid with isopropyl chloride in the presence of a base such as pyridine to neutralize the resulting hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of pervaporation reactors can enhance the conversion rates by shifting the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Probenecid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation and Reduction: While the ester itself is relatively stable, the parent compound probenecid can undergo oxidation and reduction reactions.
Substitution: The ester group can be substituted under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Probenecid and isopropyl alcohol.
Oxidation: Oxidized derivatives of probenecid.
Reduction: Reduced forms of probenecid.
Scientific Research Applications
Probenecid Isopropyl Ester has various applications in scientific research:
Chemistry: Used as a reagent to study esterification and hydrolysis reactions.
Industry: Utilized in the synthesis of other ester derivatives for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Probenecid Isopropyl Ester involves the inhibition of organic anion transporters in the renal tubules. This inhibition reduces the excretion of uric acid and other organic anions, thereby increasing their plasma concentrations . The ester form may also enhance the compound’s solubility and bioavailability, making it more effective in its therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Probenecid: The parent compound, primarily used for its uricosuric properties.
Sulfinpyrazone: Another uricosuric agent with similar applications.
Benzbromarone: A potent uricosuric agent used in the treatment of gout.
Uniqueness
Probenecid Isopropyl Ester stands out due to its enhanced solubility and potential for improved bioavailability compared to its parent compound. This makes it a promising candidate for further research and development in pharmaceutical applications.
Properties
Molecular Formula |
C16H25NO4S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
propan-2-yl 4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/C16H25NO4S/c1-5-11-17(12-6-2)22(19,20)15-9-7-14(8-10-15)16(18)21-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3 |
InChI Key |
WFPIRWWOLGATOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





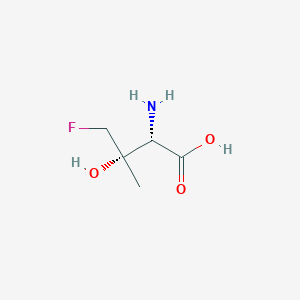
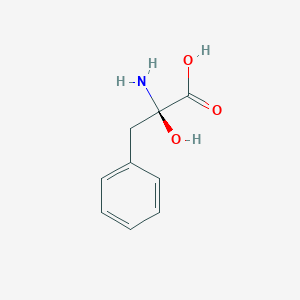
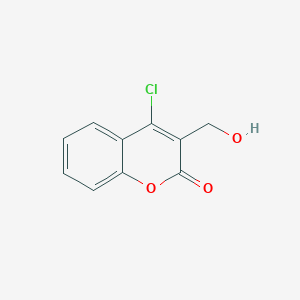

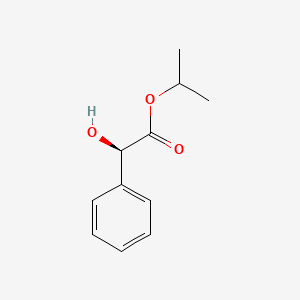
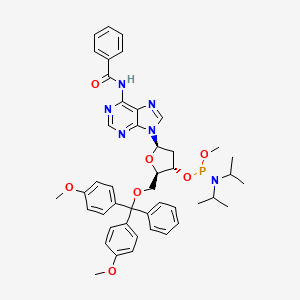

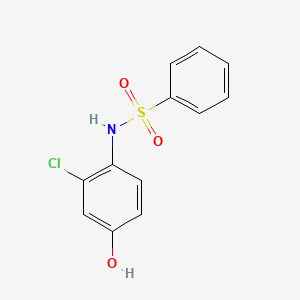
![trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B15288288.png)
